molecular formula C22H17N3O5 B2710574 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203391-80-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Numéro de catalogue B2710574
Numéro CAS: 1203391-80-3
Poids moléculaire: 403.394
Clé InChI: DDMUSQSASGKDJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Methodology and Chemical Characterization

The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates through transformations utilizing classical Curtius rearrangement conditions exemplifies advanced synthetic methodologies that could potentially be applied to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea derivatives. These methods involve the conversion of esterified phthalic anhydride into azide derivatives and subsequently to ureas, showcasing a pathway for generating complex urea derivatives with potential pharmaceutical applications (Khouili et al., 2021).

Pharmacological Evaluations

In the realm of pharmacological research, the novel synthesis of benzoxepine-1,2,3-triazole hybrids and their evaluation as potential antibacterial and anticancer agents highlight the significance of such complex molecules. The study demonstrates the utility of Cu-catalyzed azide–alkyne cycloaddition strategies for generating compounds with noteworthy biological activities against specific cancer cell lines and bacterial strains, suggesting a potential avenue for the development of new therapeutic agents based on the structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea (Kuntala et al., 2015).

Antioxidant and Anti-microbial Properties

The preparation and characterization of derivatives with a focus on their antioxidant activities underscore the potential health benefits and protective effects these compounds could offer. The study on coumarin substituted heterocyclic compounds, for example, demonstrates high antioxidant activity, suggesting that similar structures could be explored for their antioxidant capacities, contributing to research in oxidative stress and related diseases (Abd-Almonuim et al., 2020).

Material Science and Nonlinear Optical Properties

The synthesis and detailed study of benzimidazole fused-1,4-oxazepines provide insights into the molecular structure, electronic properties, and potential applications in material science, particularly in the development of novel compounds with nonlinear optical (NLO) properties. Such studies are crucial for advancing our understanding of the electronic interactions and the potential utility of these compounds in optical and electronic devices (Almansour et al., 2016).

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-25-16-4-2-3-5-18(16)30-17-8-6-13(10-15(17)21(25)26)23-22(27)24-14-7-9-19-20(11-14)29-12-28-19/h2-11H,12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMUSQSASGKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.